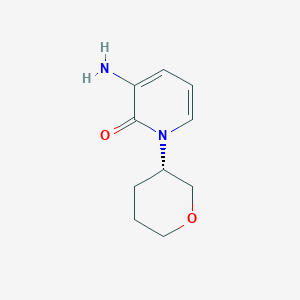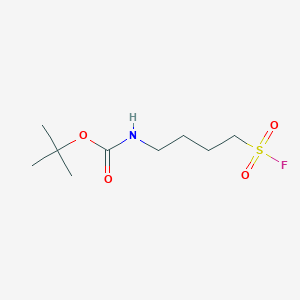![molecular formula C12H7Cl2NS B12945768 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B12945768.png)
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine is a heterocyclic compound that features a fused ring system combining benzene, thiophene, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine typically involves multi-step processes starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors such as 2-chlorobenzaldehyde and thiourea under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring is often constructed via a condensation reaction involving a suitable pyridine precursor.
Chlorination and Methylation: The final steps involve the chlorination and methylation of the intermediate compounds to introduce the chlorine and methyl groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups play a crucial role in binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating enzymes, altering gene expression, or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,7-Dichlorobenzo[4,5]thieno[2,3-c]pyridine: Lacks the methyl group, which can affect its reactivity and biological activity.
8-Methylbenzo[4,5]thieno[2,3-c]pyridine: Lacks the chlorine atoms, resulting in different chemical properties and applications.
Benzo[4,5]thieno[2,3-c]pyridine: The parent compound without any substituents, used as a reference for studying the effects of chlorine and methyl groups.
Uniqueness
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C12H7Cl2NS |
|---|---|
Molecular Weight |
268.2 g/mol |
IUPAC Name |
1,7-dichloro-8-methyl-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C12H7Cl2NS/c1-6-9(13)3-2-7-8-4-5-15-12(14)11(8)16-10(6)7/h2-5H,1H3 |
InChI Key |
JFYVPBKGLVIWFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1SC3=C2C=CN=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


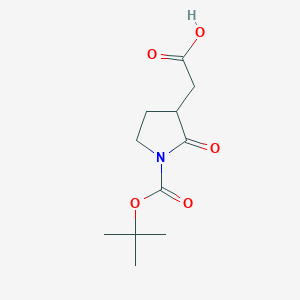

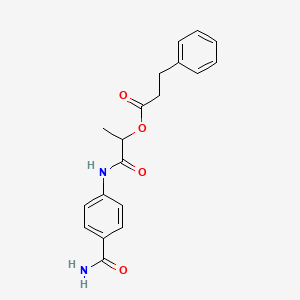
![Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate](/img/structure/B12945707.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12945714.png)
![tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945722.png)
![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)
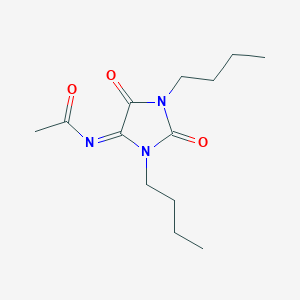
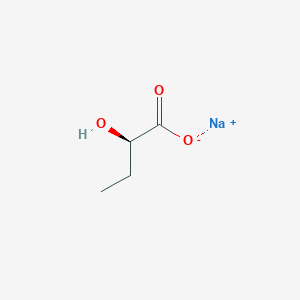
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)
![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
